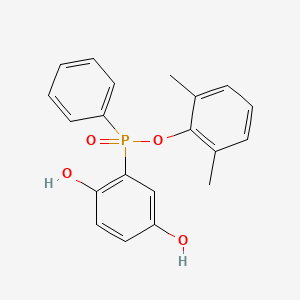
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a phenyl ring, which is further substituted with 2,6-dimethylphenyl and 2,5-dihydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate typically involves the reaction of 2,6-dimethylphenylphosphine oxide with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of phosphine oxides and quinones.
Reduction: Formation of phosphine derivatives and reduced aromatic rings.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A related compound with similar structural features but lacking the phosphinate group.
2,5-Dihydroxyphenylphosphine oxide: Shares the phosphine oxide group but differs in the substitution pattern on the phenyl ring.
Phenylphosphinic acid: Contains the phosphinic acid group but lacks the aromatic substitutions.
Uniqueness
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate is unique due to the presence of both 2,6-dimethylphenyl and 2,5-dihydroxyphenyl groups attached to the phosphinate moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
880871-30-7 |
|---|---|
Molecular Formula |
C20H19O4P |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-[(2,6-dimethylphenoxy)-phenylphosphoryl]benzene-1,4-diol |
InChI |
InChI=1S/C20H19O4P/c1-14-7-6-8-15(2)20(14)24-25(23,17-9-4-3-5-10-17)19-13-16(21)11-12-18(19)22/h3-13,21-22H,1-2H3 |
InChI Key |
GEQQZMCZSRHICC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




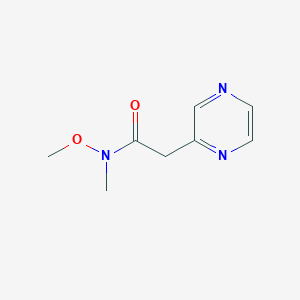
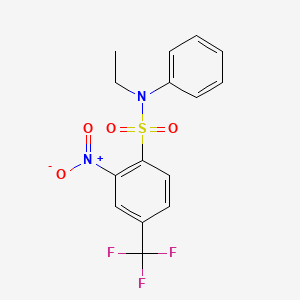
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)
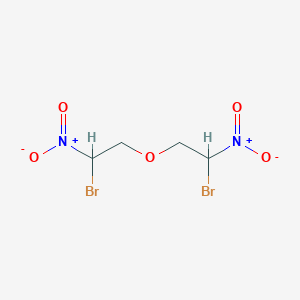

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)

![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
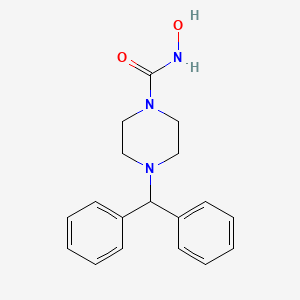
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

